molecular formula C13H12FN5S2 B6447098 6-fluoro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole CAS No. 2640963-25-1

6-fluoro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B6447098
CAS No.: 2640963-25-1
M. Wt: 321.4 g/mol
InChI Key: DKDBPGSVHPVYJK-UHFFFAOYSA-N
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Description

6-fluoro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole is a heterocyclic compound that combines a benzothiazole core with a piperazine ring substituted with a thiadiazole moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the incorporation of the thiadiazole moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole and piperazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or piperazine rings.

Scientific Research Applications

6-fluoro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-fluoro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis through the activation of specific proteins.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

    6-chloro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole: Substitution of chlorine for fluorine can lead to different pharmacological properties.

Uniqueness

The presence of the fluorine atom in 6-fluoro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole can enhance its lipophilicity, metabolic stability, and binding affinity to biological targets, making it a unique and potentially more effective compound compared to its analogs.

Properties

IUPAC Name

6-fluoro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN5S2/c14-9-1-2-10-11(7-9)20-13(16-10)19-5-3-18(4-6-19)12-8-15-21-17-12/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDBPGSVHPVYJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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